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Compound of Interest

Compound Name: Bromocyclooctane

Cat. No.: B072542

This technical guide provides a comprehensive overview of the key spectroscopic data for
bromocyclooctane (C8H15Br), a valuable building block in organic synthesis. The document
is intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its structural characterization through Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the essential quantitative data obtained from the spectroscopic
analysis of bromocyclooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Signal Assignment Chemical Shift (8) ppm
A (CH-Br) 4.423

B (CH2) 2.230

C (CHz2) 2.141

D (CHz2) 1.750

E (CH2) 1.64 - 1.53

F (CH2) 1.50

Note: Due to the conformational flexibility of the cyclooctane ring, the signals for the methylene
protons (B-F) are complex and may overlap.

13C NMR (Carbon-13 NMR) Data

No experimental 3C NMR data for bromocyclooctane was found in the searched databases.
The following are estimated chemical shifts based on the analysis of similar cycloalkanes and
the known substituent effects of bromine.

Carbon Atom Estimated Chemical Shift (6) ppm
C-Br 55-65
C2/Cs 35-45
Cs/Cy 25-35
Ca4lCs 20-30
Cs 20-30

Infrared (IR) Spectroscopy
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Wavenumber (cm~—?) Vibration Type Intensity
2920 - 2850 C-H stretch (alkane) Strong
1465 - 1445 C-H bend (methylene) Medium
700 - 500 C-Br stretch Strong

Mass Spectrometry (MS)

The mass spectrum of bromocyclooctane is characterized by the presence of two molecular
ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (7°Br and
81Br).

mlz Relative Intensity Putative Fragment

192/194 Low [CsH1sBr]* (Molecular lon, M™*)
113 Moderate [CsH1s]* (Loss of Br)

69 High [CsHo]*

41 High [CsHs]*

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework of
bromocyclooctane.

Methodology:

e Sample Preparation: A sample of bromocyclooctane (typically 5-25 mg for *H NMR, and
50-100 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent
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(e.g., chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o Data Acquisition:

[e]

The spectrometer is tuned to the appropriate frequency for *H or 13C nuclei.
o The magnetic field is shimmed to achieve homogeneity.

o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
Typically, 8 to 16 scans are acquired.

o For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is
typically required due to the low natural abundance of 13C.

o Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in bromocyclooctane, particularly the C-Br
and C-H bonds.

Methodology:

o Sample Preparation: As bromocyclooctane is a liquid at room temperature, a neat
spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl)
or potassium bromide (KBr) plates to form a thin film.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the clean salt plates is recorded.
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o The sample is placed in the spectrometer's sample holder.

o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. Usually, 16 to
32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of bromocyclooctane.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of bromocyclooctane
to confirm its elemental composition and structure.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like bromocyclooctane. A dilute solution
of bromocyclooctane in a volatile solvent (e.g., dichloromethane or hexane) is injected into
the GC. The GC separates the compound from any impurities before it enters the mass
spectrometer.

« lonization: Electron Impact (El) ionization is commonly used. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a
function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as bromocyclooctane.
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Caption: Workflow for the spectroscopic characterization of bromocyclooctane.

« To cite this document: BenchChem. [Spectroscopic Profile of Bromocyclooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b072542#spectroscopic-data-of-bromocyclooctane-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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